N-[3-(phenoxymethyl)-1H-1,2,4-triazol-5-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide
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Overview
Description
N-[3-(phenoxymethyl)-1H-1,2,4-triazol-5-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(phenoxymethyl)-1H-1,2,4-triazol-5-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide typically involves multiple stepsThe reaction conditions often involve the use of copper(I) salts as catalysts, such as copper(I) bromide, in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include precise control of temperature, pressure, and reaction time to optimize yield and purity. The use of continuous flow reactors could also be employed to enhance the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[3-(phenoxymethyl)-1H-1,2,4-triazol-5-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the triazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N-[3-(phenoxymethyl)-1H-1,2,4-triazol-5-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(phenoxymethyl)-1H-1,2,4-triazol-5-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or interact with enzyme active sites, inhibiting their activity. The compound may also modulate signaling pathways by binding to receptors or other proteins involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide: Shares the triazole ring and phenoxymethyl group but differs in the quinoline moiety.
1,2,4-Triazole derivatives: A broad class of compounds with similar triazole rings but varying substituents.
Uniqueness
N-[3-(phenoxymethyl)-1H-1,2,4-triazol-5-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is unique due to its combination of the triazole ring with the pyrrol and tetrahydropyran moieties. This unique structure may confer specific biological activities and chemical reactivity not observed in other triazole derivatives .
Properties
Molecular Formula |
C20H23N5O3 |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]-2-(4-pyrrol-1-yloxan-4-yl)acetamide |
InChI |
InChI=1S/C20H23N5O3/c26-18(14-20(8-12-27-13-9-20)25-10-4-5-11-25)22-19-21-17(23-24-19)15-28-16-6-2-1-3-7-16/h1-7,10-11H,8-9,12-15H2,(H2,21,22,23,24,26) |
InChI Key |
VCNKTNBZSKBOQD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(CC(=O)NC2=NNC(=N2)COC3=CC=CC=C3)N4C=CC=C4 |
Origin of Product |
United States |
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